molecular formula C16H25N3O3S B12778215 (2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid CAS No. 388630-36-2

(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid

Cat. No.: B12778215
CAS No.: 388630-36-2
M. Wt: 339.5 g/mol
InChI Key: FWXXCSISWQQOGS-LLVKDONJSA-N
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Description

(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid is a complex organic compound with a unique structure that includes a thiadiazole ring, a cyclopentyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The cyclopentyl group is then introduced through a series of reactions, including alkylation and acylation. The final step involves the formation of the pentanoic acid moiety, which can be achieved through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring and other functional groups in the compound can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[[1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid
  • (2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexyl]methyl]pentanoic acid

Uniqueness

(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

388630-36-2

Molecular Formula

C16H25N3O3S

Molecular Weight

339.5 g/mol

IUPAC Name

(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid

InChI

InChI=1S/C16H25N3O3S/c1-3-7-11(13(20)21)10-16(8-5-6-9-16)14(22)17-15-19-18-12(4-2)23-15/h11H,3-10H2,1-2H3,(H,20,21)(H,17,19,22)/t11-/m1/s1

InChI Key

FWXXCSISWQQOGS-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](CC1(CCCC1)C(=O)NC2=NN=C(S2)CC)C(=O)O

Canonical SMILES

CCCC(CC1(CCCC1)C(=O)NC2=NN=C(S2)CC)C(=O)O

Origin of Product

United States

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